3-((3-chloro-4-fluorophenyl)sulfonyl)-6-nitro-2H-chromen-2-one
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Description
Scientific Research Applications
Nonlinear Optical Materials
A study developed a novel synthetic strategy to prepare polyphosphazenes with second-order nonlinear optical chromophores, where sulfonyl groups act as acceptors. These polymers, containing sulfonyl-based chromophores, exhibit good solubility, thermal stability, and a wider transparency window due to the blue-shift in maximum absorption, making them valuable for optical applications (Li et al., 2004).
Synthetic Methods
Research on the stereocontrolled reduction of 3-sulfonyl chromen-4-ones has shown efficient transformation into 3-sulfonyl chroman-4-ols, providing compounds with three contiguous chiral centers. This work highlights the versatility of sulfonyl chromones in synthetic chemistry for producing complex, chiral molecules (Chang & Tsai, 2018).
Environmental Degradation Studies
A study evaluated the degradation of 6:2 fluorotelomer sulfonate, an alternative to perfluorooctane sulfonate (PFOS), under various advanced oxidation processes. It found that UV/H2O2 was the most effective method, suggesting the potential for environmental remediation of sulfonyl-containing compounds (Yang et al., 2014).
Antimicrobial Activity
The synthesis and evaluation of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, revealed that many compounds showed good to potent antimicrobial activity. This suggests the pharmaceutical applications of sulfonyl-based compounds in developing new antimicrobial agents (Janakiramudu et al., 2017).
Reaction Mechanisms and Kinetics
Research on the hydrolyses of various acid derivatives, including sulfonyl chlorides, provided insights into reaction mechanisms from SN1 to SN3, highlighting the role of sulfonyl compounds in understanding chemical reaction pathways and kinetics (Bentley Tw, 2015).
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)sulfonyl-6-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7ClFNO6S/c16-11-7-10(2-3-12(11)17)25(22,23)14-6-8-5-9(18(20)21)1-4-13(8)24-15(14)19/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLFYPCPHWDFOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7ClFNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-chloro-4-fluorophenyl)sulfonyl)-6-nitro-2H-chromen-2-one |
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